4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 896304-89-5
VCID: VC7389468
InChI: InChI=1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26)
SMILES: CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Molecular Formula: C22H21N3O3S2
Molecular Weight: 439.55

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

CAS No.: 896304-89-5

Cat. No.: VC7389468

Molecular Formula: C22H21N3O3S2

Molecular Weight: 439.55

* For research use only. Not for human or veterinary use.

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide - 896304-89-5

Specification

CAS No. 896304-89-5
Molecular Formula C22H21N3O3S2
Molecular Weight 439.55
IUPAC Name 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Standard InChI InChI=1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26)
Standard InChI Key CXNFPJGHXNPTRE-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C

Introduction

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic organic compound characterized by its sulfamoyl and benzamide functional groups. These structural features suggest potential applications in medicinal chemistry, particularly in drug design targeting biological pathways where sulfonamide and thiophene derivatives are active.

Structural Characteristics

The compound has the following structural features:

  • Sulfamoyl Group: The benzyl(methyl)sulfamoyl moiety contributes to the molecule's hydrophilicity and potential for hydrogen bonding.

  • Thiophene Derivative: The presence of a substituted thiophene ring, specifically with cyano and methyl groups, enhances its electron-withdrawing and lipophilic properties.

  • Benzamide Backbone: This structure is often associated with bioactivity in pharmaceutical agents.

Potential Applications

The compound's structure suggests its relevance in:

  • Pharmacology: Sulfonamide derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Docking Studies: The cyano group and aromatic rings may allow interactions with enzyme active sites or receptors.

  • Synthetic Chemistry: Its synthesis could involve nucleophilic substitution or condensation reactions.

Synthesis Pathway

While specific synthesis data for this compound is unavailable in the provided sources, similar compounds are synthesized via:

  • Reaction of benzyl(methyl)sulfonamide with an appropriate benzoyl chloride derivative.

  • Introduction of the thiophene ring through cyclization reactions involving sulfur-containing precursors.

Analytical Characterization

Compounds like this are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as sulfonamides and amides.

Biological Significance

Sulfonamide derivatives have been widely studied for their pharmacological properties:

  • Antimicrobial Activity: Many sulfonamides inhibit bacterial dihydropteroate synthase.

  • Anti-inflammatory Potential: Thiophene derivatives are known to modulate inflammatory pathways.

  • Anticancer Properties: Compounds with cyano and aromatic groups often exhibit cytotoxicity against cancer cell lines.

PropertyDescription
Molecular FormulaC20H19N3O2S2
Functional GroupsSulfamoyl, Benzamide, Cyano
Potential ApplicationsAntimicrobial, Anti-inflammatory, Anticancer
Analytical TechniquesNMR, IR, MS

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